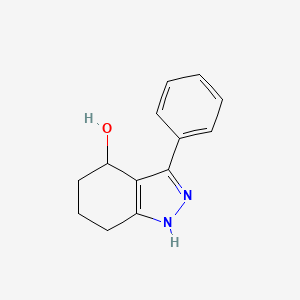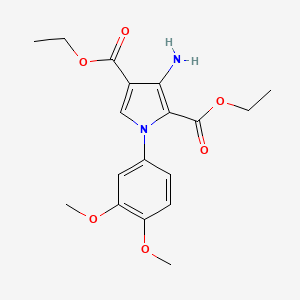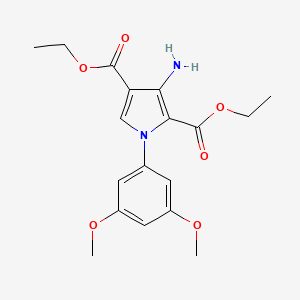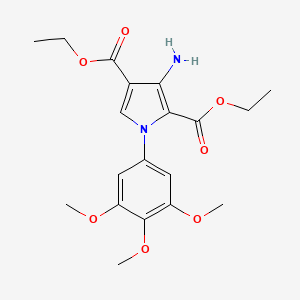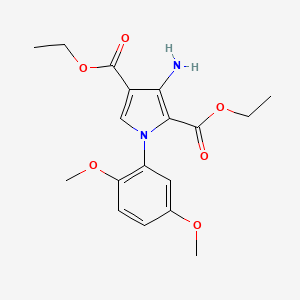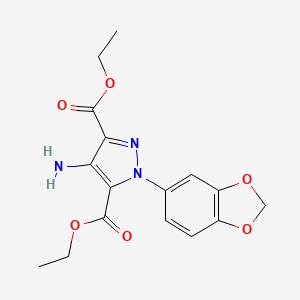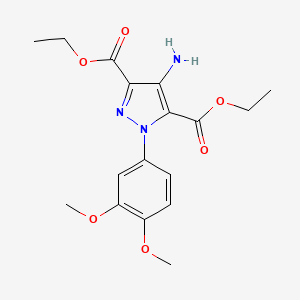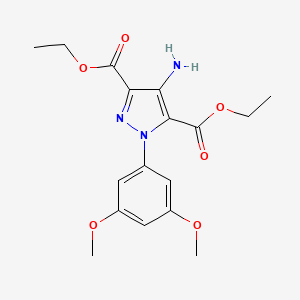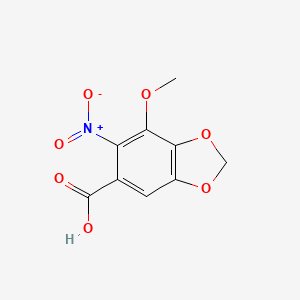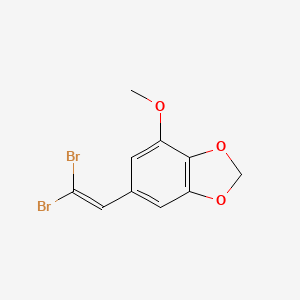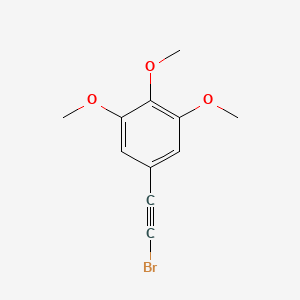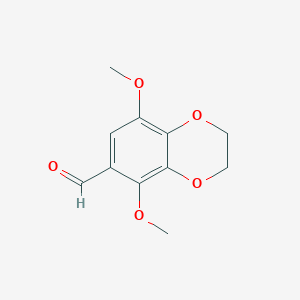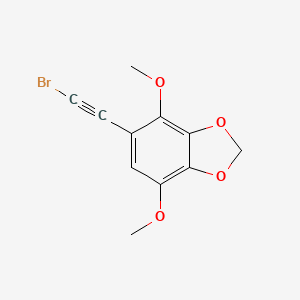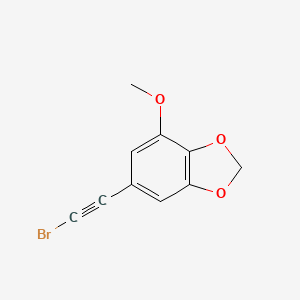
6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole
Vue d'ensemble
Description
6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole is an organic compound characterized by the presence of a bromoethynyl group attached to a methoxy-substituted benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-2H-1,3-benzodioxole, which can be synthesized from catechol and methanol under acidic conditions.
Bromoethynylation: The key step involves the introduction of the bromoethynyl group. This can be achieved through a Sonogashira coupling reaction, where 4-methoxy-2H-1,3-benzodioxole is reacted with 2-bromoethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, ensuring the availability of high-quality starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alkanes or alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alkanes or alkenes.
Coupling Products: Various biaryl or alkenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole serves as a versatile building block for constructing more complex molecules
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. Researchers may explore its interactions with biological targets to identify new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or organic electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromoethynyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2H-1,3-benzodioxole: Lacks the bromoethynyl group, making it less reactive in certain coupling reactions.
6-(2-Chloroethynyl)-4-methoxy-2H-1,3-benzodioxole: Similar structure but with a chloroethynyl group, which may exhibit different reactivity and biological activity.
6-(2-Iodoethynyl)-4-methoxy-2H-1,3-benzodioxole: The iodoethynyl group can be more reactive in some substitution reactions compared to the bromoethynyl group.
Uniqueness
The presence of the bromoethynyl group in 6-(2-Bromoethynyl)-4-methoxy-2H-1,3-benzodioxole provides unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis. Its potential biological activity also distinguishes it from similar compounds, offering opportunities for drug discovery and development.
Propriétés
IUPAC Name |
6-(2-bromoethynyl)-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFOXWXOEFPGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244104 | |
| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-43-5 | |
| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole, 6-(2-bromoethynyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


